3-(4-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide is an organic compound that features a methoxyphenyl group and a tetrazolylphenyl group connected via a propanamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide typically involves a multi-step process. One common method starts with the preparation of 4-methoxyphenylacetic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 4-(1H-tetrazol-1-yl)aniline in the presence of a base such as triethylamine to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: 3-(4-hydroxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide.
Reduction: 3-(4-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The tetrazole moiety is known to interact with biological targets, potentially modulating signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(2-methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: A compound with a similar methoxyphenyl group but different core structure.
1,1,2,2-tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene: Contains multiple imidazole groups instead of a tetrazole.
Uniqueness
3-(4-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide is unique due to the presence of both methoxyphenyl and tetrazolylphenyl groups, which confer distinct chemical and biological properties. Its specific combination of functional groups allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H17N5O2 |
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Molecular Weight |
323.35 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-[4-(tetrazol-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C17H17N5O2/c1-24-16-9-2-13(3-10-16)4-11-17(23)19-14-5-7-15(8-6-14)22-12-18-20-21-22/h2-3,5-10,12H,4,11H2,1H3,(H,19,23) |
InChI Key |
BVCOUPYEJNCOOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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